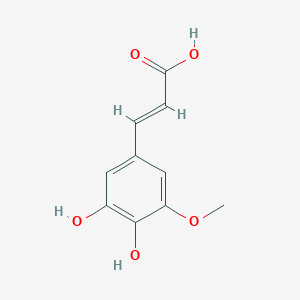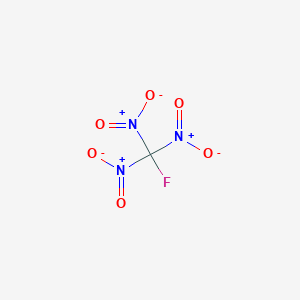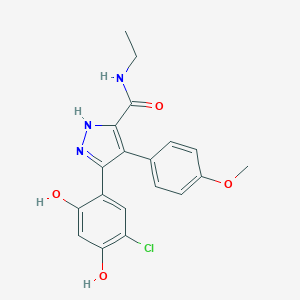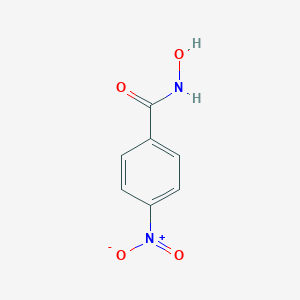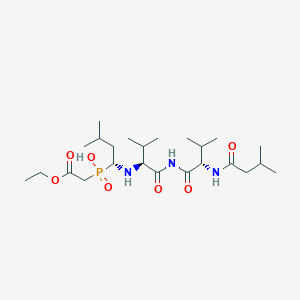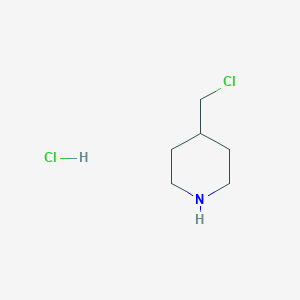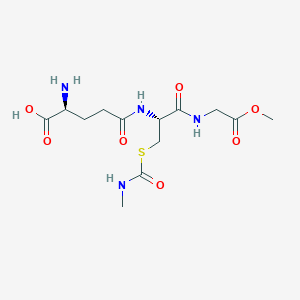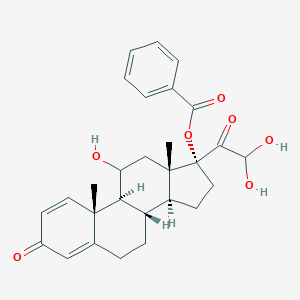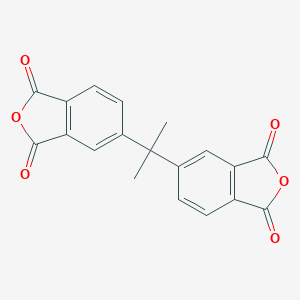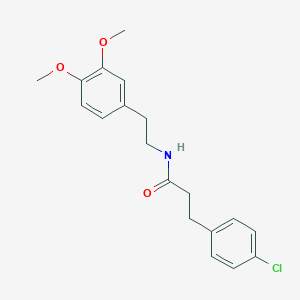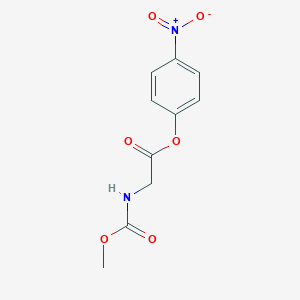
Methoxycarbonylglycine 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxycarbonylglycine 4-nitrophenyl ester, also known as MNG, is a chemical compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. MNG is a potent inhibitor of the enzyme glycine decarboxylase, which is involved in the breakdown of glycine.
Aplicaciones Científicas De Investigación
Methoxycarbonylglycine 4-nitrophenyl ester has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Methoxycarbonylglycine 4-nitrophenyl ester has also been used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester has been used in the development of drugs that target glycine decarboxylase, which may have potential therapeutic applications.
Mecanismo De Acción
Methoxycarbonylglycine 4-nitrophenyl ester inhibits glycine decarboxylase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the breakdown of glycine, which leads to an accumulation of glycine in the body. The mechanism of action of Methoxycarbonylglycine 4-nitrophenyl ester is well understood, and it has been extensively studied in the laboratory setting.
Efectos Bioquímicos Y Fisiológicos
The inhibition of glycine decarboxylase by Methoxycarbonylglycine 4-nitrophenyl ester has several biochemical and physiological effects. The accumulation of glycine in the body can lead to an increase in the levels of other metabolites, such as serine and threonine. Additionally, the inhibition of glycine decarboxylase can affect the production of ATP, which is the primary energy source for cells. The physiological effects of Methoxycarbonylglycine 4-nitrophenyl ester are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxycarbonylglycine 4-nitrophenyl ester has several advantages for use in laboratory experiments. It is a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Methoxycarbonylglycine 4-nitrophenyl ester in laboratory experiments. It is a toxic compound and must be handled with care. Additionally, the inhibition of glycine decarboxylase can have complex effects on cellular metabolism, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methoxycarbonylglycine 4-nitrophenyl ester. One area of interest is the development of drugs that target glycine decarboxylase for therapeutic applications. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester could be used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Further research is also needed to understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Conclusion:
Methoxycarbonylglycine 4-nitrophenyl ester is a potent inhibitor of glycine decarboxylase that has been widely used in scientific research. It has several advantages for use in laboratory experiments, but also has some limitations. Methoxycarbonylglycine 4-nitrophenyl ester has been extensively studied and has potential therapeutic applications in the treatment of certain diseases. Further research is needed to fully understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Métodos De Síntesis
Methoxycarbonylglycine 4-nitrophenyl ester can be synthesized by the reaction of 4-nitrophenol with methoxycarbonylglycine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Methoxycarbonylglycine 4-nitrophenyl ester by the addition of a base. The synthesis of Methoxycarbonylglycine 4-nitrophenyl ester is a relatively simple process and can be carried out in a laboratory setting.
Propiedades
Número CAS |
1670-94-6 |
|---|---|
Nombre del producto |
Methoxycarbonylglycine 4-nitrophenyl ester |
Fórmula molecular |
C10H10N2O6 |
Peso molecular |
254.2 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-(methoxycarbonylamino)acetate |
InChI |
InChI=1S/C10H10N2O6/c1-17-10(14)11-6-9(13)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
Clave InChI |
BNYHIOHEEQKXIR-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Otros números CAS |
1670-94-6 |
Sinónimos |
MC-Gly-NP methoxycarbonylglycine 4-nitrophenyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



